CGP 78608 hydrochloride

Description

Propriétés

IUPAC Name |

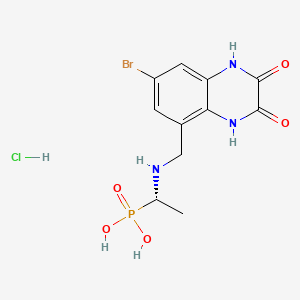

[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN3O5P.ClH/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8;/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQQZBPMRPDKTB-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042566 | |

| Record name | CGP 78608 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Dual-Action Mechanism of CGP 78608 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 78608 hydrochloride is a potent and selective ligand for the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function. This technical guide provides an in-depth exploration of the core mechanism of action of CGP 78608, highlighting its dual role as both an antagonist of conventional NMDA receptors and a powerful potentiator of a specific subtype of unconventional NMDA receptors. This document synthesizes key quantitative data, details the experimental protocols used to elucidate its function, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: A Dichotomous Interaction with NMDA Receptors

This compound exhibits a fascinating and complex mechanism of action centered on its interaction with the glycine-binding site of NMDA receptors. Its effects are subtype-dependent, leading to two distinct functional outcomes:

-

Antagonism of Conventional NMDA Receptors (GluN1/GluN2): At the glycine co-agonist site of conventional NMDA receptors, which are typically composed of GluN1 and GluN2 subunits, CGP 78608 acts as a potent and selective competitive antagonist.[1] By binding to the glycine site on the GluN1 subunit, it prevents the binding of the co-agonist glycine (or D-serine), which is essential for channel activation. This inhibitory action effectively blocks the influx of Ca²⁺ through the NMDA receptor channel, thereby dampening excitatory neurotransmission. This antagonistic activity is the basis for its observed anticonvulsant properties.[1]

-

Potentiation of Unconventional NMDA Receptors (GluN1/GluN3A): In a more recently discovered and significant mode of action, CGP 78608 acts as a powerful positive allosteric modulator, or potentiator, of unconventional NMDA receptors composed of GluN1 and GluN3A subunits.[1][2][3] These receptors are unique in that they are gated by glycine alone. In GluN1/GluN3A receptors, glycine binding to the GluN1 subunit normally induces rapid desensitization, limiting the receptor's activity. CGP 78608, by binding to the GluN1 glycine site, prevents this glycine-induced desensitization.[2][3] This leads to a dramatic and sustained potentiation of glycine-evoked currents, essentially "awakening" these otherwise transiently active receptors.[2][3]

Quantitative Analysis of this compound Activity

The potency and selectivity of CGP 78608 have been quantified through various in vitro and in vivo studies. The following table summarizes the key quantitative data.

| Parameter | Value | Receptor/System | Experimental Method | Reference |

| IC50 | 6 nM | Glycine site of NMDA receptor | Radioligand Binding Assay | [1] |

| EC50 | 26.3 nM | Potentiation of GluN1/GluN3A-mediated glycine currents | Whole-Cell Patch-Clamp Electrophysiology | [1][2][3] |

| Inhibition of Ammonia-induced cGMP synthesis | Significant reduction at 20 nM, Abolished at 100 nM | Rat Striatum (in vivo) | Microdialysis and Radioimmunoassay | [4] |

Signaling Pathways and Logical Relationships

The dual mechanism of CGP 78608 impacts downstream signaling cascades in a context-dependent manner.

Antagonism of GluN1/GluN2 and Neuroprotection

In the context of excessive glutamatergic stimulation, as seen in neurotoxic conditions, the antagonistic action of CGP 78608 at conventional NMDA receptors is neuroprotective. By blocking the NMDA receptor, it prevents the over-activation of the nitric oxide synthase (NOS) pathway and the subsequent increase in cyclic guanosine monophosphate (cGMP), a key mediator of excitotoxicity.[4]

Potentiation of GluN1/GluN3A Receptors

The potentiation of GluN1/GluN3A receptors by CGP 78608 unmasks a unique signaling pathway activated solely by glycine. This action reveals the presence and potential physiological roles of these unconventional NMDA receptors.

Experimental Protocols

The dual mechanism of action of CGP 78608 has been elucidated through a combination of in vitro and in vivo experimental techniques.

Radioligand Binding Assay for NMDA Receptor Glycine Site Affinity

This assay determines the binding affinity of CGP 78608 to the glycine site of the NMDA receptor.

Protocol:

-

Membrane Preparation: Rat brains are homogenized in a buffered solution and centrifuged to isolate the crude membrane fraction containing the NMDA receptors.

-

Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand that specifically binds to the NMDA receptor glycine site (e.g., [³H]glycine or a high-affinity antagonist radioligand) and a range of concentrations of CGP 78608.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of CGP 78608 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This technique is used to measure the functional effects of CGP 78608 on NMDA receptor-mediated currents.

Protocol:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN3A).

-

Electrophysiological Recording: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a transfected cell. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total membrane current.

-

Drug Application: A rapid solution exchange system is used to apply glycine, the agonist for GluN1/GluN3A receptors, to the cell in the absence and presence of various concentrations of CGP 78608.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of CGP 78608 on the amplitude and kinetics of the glycine-evoked responses. For potentiation, a dose-response curve is generated to calculate the EC₅₀ value.

In Vivo Microdialysis and cGMP Measurement in Rat Striatum

This in vivo technique assesses the effect of CGP 78608 on the NMDA receptor-mediated NO/cGMP signaling pathway in the brain of a living animal.

Protocol:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized rat.

-

Perfusion and Stimulation: The probe is perfused with an artificial cerebrospinal fluid (aCSF). To stimulate the NMDA receptors, ammonia, a known activator of this pathway, is included in the perfusate. In the experimental group, CGP 78608 is co-administered through the probe.

-

Sample Collection: The dialysate, which contains substances from the extracellular fluid of the striatum, is collected at regular intervals.

-

cGMP Radioimmunoassay: The concentration of cGMP in the dialysate samples is quantified using a competitive radioimmunoassay.

-

Data Analysis: The cGMP levels in the presence and absence of CGP 78608 are compared to determine the inhibitory effect of the compound on the ammonia-induced activation of the NMDA/NO/cGMP pathway.

Maximal Electroshock (MES) Induced Convulsion Test in Mice

This in vivo assay is a standard preclinical model for evaluating the anticonvulsant activity of a compound.

Protocol:

-

Drug Administration: Mice are administered CGP 78608 or a vehicle control, typically via intraperitoneal injection, at various doses.

-

Electroshock Application: After a predetermined time for drug absorption, a brief, high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) is delivered through corneal or ear electrodes.

-

Seizure Observation: The animals are observed for the occurrence of a tonic-clonic seizure, with the primary endpoint being the presence or absence of the tonic hindlimb extension phase.

-

Data Analysis: The percentage of animals in each treatment group that are protected from the tonic hindlimb extension is calculated to determine the anticonvulsant efficacy of CGP 78608.

Conclusion

The mechanism of action of this compound is a compelling example of subtype-selective pharmacology. Its ability to act as both a potent antagonist at conventional GluN1/GluN2-containing NMDA receptors and a powerful potentiator of unconventional GluN1/GluN3A-containing NMDA receptors underscores the complexity of NMDA receptor function and pharmacology. This dual activity not only provides a basis for its anticonvulsant effects but also opens up new avenues for research into the physiological and pathological roles of GluN1/GluN3A receptors. The experimental protocols detailed in this guide provide a framework for the continued investigation of CGP 78608 and other subtype-selective NMDA receptor modulators, which hold significant promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Unmasking GluN1/GluN3A excitatory glycine NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel glycine site-specific N-methyl-D-aspartate receptor antagonist prevents activation of the NMDA/NO/CGMP pathway by ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

CGP 78608 Hydrochloride: A Technical Guide to its Function as a Glycine/NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CGP 78608 hydrochloride, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine co-agonist binding site. The document consolidates key findings on its mechanism of action, summarizes quantitative data from various assays, and presents detailed experimental methodologies for its characterization. Included are signaling pathway and experimental workflow diagrams generated using the DOT language to facilitate a deeper understanding of its pharmacological role and application in research.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1][2] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to their respective binding sites on the receptor complex.[3][4][5] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, including epilepsy, schizophrenia, and neurodegenerative diseases, making it a significant target for therapeutic intervention.[6][7]

This compound is a quinoxaline-2,3-dione derivative that acts as a competitive antagonist at the strychnine-insensitive glycine binding site (GlyB) of the NMDA receptor.[8][9] Its high potency and selectivity make it a valuable pharmacological tool for studying the physiological and pathological roles of the glycine co-agonist site and for the development of novel therapeutics.

Mechanism of Action

This compound exerts its antagonistic effect by competing with glycine and D-serine for binding to the GlyB site on the GluN1 subunit of the NMDA receptor.[8] By occupying this site, CGP 78608 prevents the conformational changes necessary for channel opening, even in the presence of glutamate. This results in the inhibition of ion flux, primarily of Ca²⁺ and Na⁺, through the NMDA receptor channel, thereby reducing postsynaptic excitation.[1]

Interestingly, while acting as an antagonist at conventional GluN1/GluN2 NMDA receptors, CGP 78608 has been shown to act as a potent potentiator of unconventional GluN1/GluN3A receptors.[8][10] These receptors are activated by glycine alone and are also implicated in neuronal development and function.[10] This dual activity highlights the complexity of NMDA receptor pharmacology and the unique profile of CGP 78608.

Signaling Pathway

The binding of glutamate and a co-agonist (glycine/D-serine) to the NMDA receptor leads to the opening of its ion channel, allowing the influx of Ca²⁺. This increase in intracellular Ca²⁺ acts as a second messenger, activating a cascade of downstream signaling pathways, including those involving Protein Kinase C (PKC) and Src kinase, which are crucial for synaptic plasticity. CGP 78608, by blocking the glycine binding site, prevents this initial Ca²⁺ influx and the subsequent activation of these signaling cascades.

Quantitative Data

The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Binding Affinity and Potency of CGP 78608

| Assay Type | Receptor/Subunit | Parameter | Value (nM) | Reference |

| Radioligand Binding | NMDA (Glycine Site) | IC₅₀ | 5 - 6 | [8][9] |

| Functional Assay | GluN1/GluN3A Receptors | EC₅₀ | 26.3 | [8][10] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of CGP 78608 required to inhibit 50% of the specific binding of a radioligand to the glycine site. EC₅₀ (Half-maximal effective concentration) indicates the concentration of CGP 78608 that produces 50% of its maximal potentiating effect on GluN1/GluN3A receptors.

Table 2: Selectivity Profile of CGP 78608

| Receptor | Parameter | Value (µM) | Reference |

| Kainate Receptor | IC₅₀ | 2.7 | [9] |

| AMPA Receptor | IC₅₀ | 3 | [9] |

The significantly higher IC₅₀ values for Kainate and AMPA receptors demonstrate the high selectivity of CGP 78608 for the NMDA receptor glycine site.

Experimental Protocols

This section outlines representative methodologies for characterizing the activity of this compound.

Radioligand Binding Assay for NMDA Receptor Glycine Site

This protocol provides a general framework for determining the binding affinity of CGP 78608 to the NMDA receptor glycine site.

Objective: To determine the IC₅₀ value of CGP 78608 at the NMDA receptor glycine site.

Materials:

-

Rat brain cortical membranes

-

[³H]-L-689,560 (or other suitable glycine site radioligand)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., high concentration of unlabeled glycine or another glycine site antagonist)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the prepared membranes, a fixed concentration of the radioligand (e.g., [³H]-L-689,560), and varying concentrations of CGP 78608. For total binding, omit CGP 78608. For non-specific binding, add a saturating concentration of an unlabeled glycine site ligand.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the CGP 78608 concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

Electrophysiological Recording of NMDA Receptor Currents

This protocol describes a general approach for assessing the functional antagonism of NMDA receptor-mediated currents by CGP 78608 using whole-cell patch-clamp electrophysiology.

Objective: To measure the inhibitory effect of CGP 78608 on NMDA-evoked currents in cultured neurons or brain slices.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical) or acute brain slices

-

External recording solution (containing physiological concentrations of ions)

-

Internal pipette solution

-

NMDA and glycine

-

This compound

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Preparation: Place the cultured neurons or brain slice in a recording chamber continuously perfused with external solution.

-

Patching: Obtain a whole-cell patch-clamp recording from a target neuron.

-

Baseline Recording: Perfuse the cell with a solution containing NMDA and glycine to evoke a stable baseline inward current.

-

Drug Application: Apply varying concentrations of this compound to the perfusion solution and record the resulting changes in the NMDA-evoked current.

-

Washout: Perfuse the cell with the NMDA and glycine solution without CGP 78608 to observe the reversal of the inhibitory effect.

-

Data Analysis: Measure the peak amplitude of the inward current at each concentration of CGP 78608. Normalize the current amplitude to the baseline recording and plot the percentage of inhibition against the logarithm of the CGP 78608 concentration to determine the IC₅₀ value.

In Vivo Anticonvulsant Activity Assessment

This protocol outlines a common method to evaluate the anticonvulsant effects of CGP 78608 in an animal model.

Objective: To assess the protective effect of CGP 78608 against seizures induced by a chemoconvulsant or maximal electroshock.

Materials:

-

Rodents (e.g., mice or rats)

-

This compound

-

Vehicle control (e.g., saline)

-

Chemoconvulsant (e.g., pentylenetetrazol - PTZ) or an electroshock apparatus

-

Observation chambers

Procedure:

-

Animal Dosing: Administer this compound or vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal injection).

-

Pre-treatment Time: Allow a specific pre-treatment time for the drug to be absorbed and distributed.

-

Seizure Induction: Induce seizures by administering a convulsant dose of a chemoconvulsant or by applying a maximal electrical stimulus.

-

Observation: Observe the animals for a defined period and score the severity of the seizures (e.g., using the Racine scale) or the presence/absence of tonic-clonic convulsions.

-

Data Analysis: Compare the seizure scores or the percentage of animals protected from seizures in the drug-treated groups to the vehicle-treated group. Calculate the ED₅₀ (median effective dose) of CGP 78608 required to produce an anticonvulsant effect in 50% of the animals.

Conclusion

This compound is a highly potent and selective antagonist of the NMDA receptor at the glycine co-agonist site. Its well-characterized in vitro and in vivo activities make it an indispensable tool for neuroscience research. The methodologies described in this guide provide a foundation for the further investigation of its pharmacological properties and its potential as a therapeutic agent for neurological disorders characterized by NMDA receptor hyperactivity. The dual role of CGP 78608 as an antagonist at GluN1/GluN2 receptors and a potentiator at GluN1/GluN3A receptors warrants further exploration to fully elucidate its complex effects on the central nervous system.

References

- 1. dot - Graphviz Sharing Attributes between Nodes or Edges - Stack Overflow [stackoverflow.com]

- 2. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Attributes | Graphviz [graphviz.org]

- 4. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 5. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. graphviz/doc/infosrc/attrs at master · pixelglow/graphviz · GitHub [github.com]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. Cell signaling pathways step-by-step [mindthegraph.com]

- 10. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

The Dual Role of CGP 78608 Hydrochloride in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CGP 78608 hydrochloride is a potent and highly selective ligand for the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory. Initially characterized as a competitive antagonist at the glycine co-agonist binding site of conventional NMDA receptors (composed of GluN1 and GluN2 subunits), recent research has unveiled a surprising and functionally significant dual role for this compound. In addition to its antagonist activity, this compound acts as a powerful potentiator of the lesser-understood glycine-activated NMDA receptors containing the GluN3A subunit (GluN1/GluN3A). This unique pharmacological profile makes this compound an invaluable tool for dissecting the complex signaling pathways governed by different NMDA receptor subtypes and for exploring their physiological and pathological roles in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action, key experimental data, and detailed protocols for the application of this compound in neuroscience research.

Mechanism of Action: A Tale of Two Receptors

The primary action of this compound is its competitive antagonism at the glycine binding site on the GluN1 subunit of NMDA receptors.[1][2][3] This site must be occupied by a co-agonist, typically glycine or D-serine, for the receptor to be activated by glutamate. By binding to this site, this compound prevents the binding of co-agonists, thereby inhibiting the function of conventional GluN1/GluN2-containing NMDA receptors.

However, the discovery of its potentiation of GluN1/GluN3A receptors has added a new layer of complexity and utility to this compound.[4][5] GluN1/GluN3A receptors are unconventional NMDA receptors that are activated by glycine alone and are prominently expressed during early brain development.[4] In these receptors, glycine binding to the GluN1 subunit paradoxically leads to rapid desensitization, limiting their activity. This compound, by acting as an antagonist at the GluN1 glycine site, prevents this auto-inhibition, thereby "unmasking" and dramatically potentiating the glycine-induced currents mediated by the GluN3A subunit.[4][5] This has made this compound an essential pharmacological tool for studying the physiological roles of these enigmatic receptors.

Signaling Pathway of NMDA Receptor Modulation by this compound

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.

| Parameter | Receptor/Channel | Value | Reference(s) |

| IC50 | NMDA Receptor (glycine site) | 5 nM | [1] |

| Kainate Receptor | 2.7 µM | [1] | |

| AMPA Receptor | 3 µM | [1] | |

| EC50 | GluN1/GluN3A-mediated glycine currents | 26.3 nM | [1][6] |

Table 1: Potency and Selectivity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to assess the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.

Experimental Workflow for MES Test

Materials:

-

Male albino mice (20-25 g)

-

This compound

-

Vehicle (e.g., saline)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Saline solution (0.9%)

-

Topical anesthetic (optional, e.g., 0.5% tetracaine)

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week prior to the experiment.

-

Compound Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations.

-

Animal Groups: Randomly assign animals to control (vehicle) and treatment groups (different doses of this compound).

-

Compound Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

-

Pre-treatment Period: Allow for a pre-treatment period (e.g., 30 minutes) for the compound to be absorbed and distributed.

-

Seizure Induction:

-

Gently restrain the mouse.

-

Optionally, apply a drop of topical anesthetic to each cornea.

-

Place the saline-soaked corneal electrodes on the corneas.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic phase is considered protection.

-

Data Analysis: For each group, calculate the percentage of animals protected from the tonic hindlimb extension. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

In Vitro Electrophysiology: Unmasking GluN1/GluN3A Receptor Currents in Brain Slices

This protocol describes how to use this compound to reveal and study the function of GluN1/GluN3A receptors in neurons within acute brain slices using whole-cell patch-clamp electrophysiology.

Experimental Workflow for Patch-Clamp Recording

Materials:

-

P8-P12 mice

-

Vibrating microtome

-

Artificial cerebrospinal fluid (aCSF), composition in mM: 125 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, and 25 glucose, bubbled with 95% O2/5% CO2.

-

Patch-clamp rig with amplifier, micromanipulators, and perfusion system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Intracellular solution, e.g., in mM: 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH 7.3.

-

Glycine

-

This compound

-

Other antagonists to block other synaptic transmission (e.g., CNQX for AMPA receptors, picrotoxin for GABAA receptors).

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the mouse.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Cut 300 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus) using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.

-

-

Recording:

-

Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.

-

Add antagonists for other receptors (e.g., 10 µM CNQX, 100 µM picrotoxin) to the perfusion solution to isolate NMDA receptor currents.

-

Visually identify a neuron (e.g., a CA1 pyramidal neuron) using DIC optics.

-

Approach the neuron with a patch pipette (3-5 MΩ resistance) filled with intracellular solution and establish a gigaohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a negative holding potential (e.g., -70 mV).

-

Record baseline currents in response to a brief puff application of glycine (e.g., 1 mM) from a nearby pipette.

-

Bath apply this compound (e.g., 1 µM) and allow it to equilibrate.

-

Repeat the glycine puff application and record the potentiated current.

-

-

Data Analysis:

-

Measure the peak amplitude and decay kinetics of the glycine-evoked currents before and after the application of this compound.

-

Quantify the degree of potentiation.

-

In Vitro Ammonia Neurotoxicity Study

This compound can be used to investigate the role of NMDA receptor over-activation in ammonia-induced neurotoxicity, a key factor in hepatic encephalopathy.

Logical Relationship in Ammonia Neurotoxicity Experiment

Materials:

-

Primary neuronal or astrocyte cultures, or acute brain slices.

-

Ammonium chloride (NH4Cl)

-

This compound

-

Assay kits for cGMP measurement (e.g., ELISA)

-

Reagents for assessing cell viability (e.g., MTT, LDH assay).

Procedure:

-

Cell/Tissue Preparation: Prepare primary cell cultures or acute brain slices as described in standard protocols.

-

Experimental Groups:

-

Control (no treatment)

-

Ammonia (e.g., 1-5 mM NH4Cl)

-

Ammonia + this compound (at various concentrations, e.g., 20 nM, 100 nM)

-

This compound alone

-

-

Treatment: Pre-incubate the cells/slices with this compound for a defined period (e.g., 30 minutes) before adding ammonium chloride.

-

Incubation: Incubate for the desired duration (e.g., 24 hours for cell viability, shorter for signaling pathway analysis).

-

Endpoint Measurement:

-

cGMP Levels: Collect the culture medium or brain slice homogenates and measure cGMP levels using a commercially available assay kit.

-

Cell Viability: Assess cell viability using standard assays like MTT or LDH release.

-

-

Data Analysis: Compare the levels of cGMP and cell viability across the different treatment groups. Determine if this compound can prevent the ammonia-induced increase in cGMP and/or cell death.

Conclusion

This compound has emerged as a uniquely versatile tool in neuroscience research. Its ability to selectively antagonize conventional GluN1/GluN2 NMDA receptors while powerfully potentiating unconventional GluN1/GluN3A receptors allows for the precise dissection of the roles of these distinct receptor subtypes in a variety of physiological and pathological processes. The experimental protocols provided in this guide offer a starting point for researchers to harness the full potential of this remarkable compound in their investigations into synaptic function, neuronal development, and neurological disorders. As our understanding of the diversity of NMDA receptor function continues to grow, the importance of subtype-selective pharmacological tools like this compound will undoubtedly increase.

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, th… [ouci.dntb.gov.ua]

- 3. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 6. Unmasking GluN1/GluN3A excitatory glycine NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Enigma of GluN1/GluN3A Receptors: A Technical Guide to Utilizing CGP 78608 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of NMDA receptors (NMDARs) containing the GluN3A subunit has long been hampered by their unique biophysical properties, particularly their profound desensitization in response to their agonist, glycine. This has rendered the characterization of GluN1/GluN3A receptors challenging. The discovery of CGP 78608 hydrochloride as a potent potentiator of these receptors has revolutionized the field, transforming their transient and diminutive currents into robust and sustained responses. This technical guide provides an in-depth overview of the use of this compound for the study of GluN1/GluN3A receptors, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

Introduction: The Challenge of Studying GluN1/GluN3A Receptors

Conventional NMDA receptors are heterotetramers typically composed of two GluN1 and two GluN2 subunits, requiring both glutamate and a co-agonist (glycine or D-serine) for activation. In contrast, GluN1/GluN3A receptors are unconventional NMDARs activated by glycine alone. A peculiar characteristic of these receptors is that while glycine binding to the GluN3A subunit is necessary for channel opening, glycine binding to the GluN1 subunit induces rapid and profound desensitization, effectively silencing the receptor. This has made the study of their physiological roles and pharmacological properties exceedingly difficult.

This compound: A Molecular Key to Unlocking GluN1/GluN3A Function

This compound is a potent and selective competitive antagonist of the glycine-binding site on the GluN1 subunit of NMDA receptors.[1] While it acts as an antagonist at conventional GluN1/GluN2 receptors, its effect on GluN1/GluN3A receptors is a remarkable potentiation of glycine-evoked currents. By binding to the GluN1 subunit, CGP 78608 prevents glycine-induced desensitization, thereby "awakening" the receptor and allowing for sustained ionic flux.[1][2][3] This unique property has established CGP 78608 as an indispensable pharmacological tool for investigating the function of GluN1/GluN3A receptors in both recombinant systems and native tissues.[1][4]

Quantitative Pharmacology of CGP 78608 at GluN1/GluN3A Receptors

The interaction of CGP 78608 with GluN1/GluN3A receptors has been characterized by several key quantitative parameters. These values are crucial for designing and interpreting experiments.

| Parameter | Value | Receptor/System | Reference |

| IC50 at GluN1 glycine site | 6 nM | NMDA Receptor | [1] |

| EC50 for potentiation | 26.3 ± 5.0 nM | Recombinant GluN1/GluN3A in HEK293 cells | [1][2] |

| Effect on Glycine EC50 | ~5-fold increase (from 7.1 µM to ~39 µM) | Recombinant GluN1/GluN3A in HEK293 cells | [1] |

| Effect on Desensitization (Iss/Ipeak) | Increase from 0.30 to 0.80 | Recombinant GluN1/GluN3A in HEK293 cells | [1] |

| Effect on Desensitization Kinetics (τdes) | Increase from 81 ms to 1642 ms | Recombinant GluN1/GluN3A in HEK293 cells | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing CGP 78608 to study GluN1/GluN3A receptors.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This protocol is designed to record glycine-evoked currents from HEK293 cells transiently expressing recombinant GluN1 and GluN3A subunits.

4.1.1. Cell Culture and Transfection:

-

Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

For transfection, plate cells onto glass coverslips in a 35 mm dish.

-

Transfect cells using a suitable method (e.g., calcium phosphate or lipid-based transfection reagent) with plasmids encoding human or rodent GluN1, GluN3A, and a fluorescent marker (e.g., GFP) to identify transfected cells.

4.1.2. Electrophysiological Recording:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Internal Solution (in mM): 110 D-gluconic acid, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 1 CaCl2, 5 BAPTA, 2 Mg-ATP, adjusted to pH 7.2 with CsOH.

-

Perform whole-cell patch-clamp recordings 24-48 hours post-transfection.

-

Identify transfected cells by GFP fluorescence.

-

Maintain a holding potential of -60 mV.

-

Use a rapid solution exchange system to apply drugs.

-

Experimental Procedure:

-

Obtain a stable whole-cell recording.

-

Perfuse the cell with the external solution.

-

Apply a brief pulse of glycine (e.g., 100 µM) to elicit a baseline current.

-

Wash with external solution.

-

Pre-incubate the cell with CGP 78608 (e.g., 500 nM) for at least 30 seconds.

-

Co-apply glycine (100 µM) and CGP 78608 (500 nM) and record the potentiated current.

-

Wash out the drugs with the external solution.

-

Electrophysiology in Acute Hippocampal Slices

This protocol allows for the study of native GluN1/GluN3A receptors in a more physiologically relevant context.

4.2.1. Slice Preparation:

-

Anesthetize a juvenile mouse (e.g., P8-P12) and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) slicing solution (e.g., NMDG-based aCSF).

-

Cut 300 µm thick coronal or sagittal slices using a vibratome.

-

Transfer slices to a recovery chamber with oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, then maintain at room temperature.

4.2.2. Electrophysiological Recording:

-

aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2, saturated with 95% O2/5% CO2.

-

Internal Solution: As described for HEK293 cell recordings.

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

-

Visually identify pyramidal neurons in the CA1 region using DIC microscopy.

-

Experimental Procedure:

-

Establish a whole-cell recording from a CA1 pyramidal neuron.

-

To isolate GluN1/GluN3A currents, add antagonists for other relevant receptors to the aCSF (e.g., 10 µM CNQX for AMPA receptors, 50 µM D-AP5 for GluN1/GluN2 NMDA receptors, 10 µM bicuculline for GABAA receptors, and 1 µM strychnine for inhibitory glycine receptors).[1][5]

-

Locally apply glycine (e.g., 1 mM) via a puff pipette to elicit a baseline current.

-

Bath apply CGP 78608 (e.g., 1 µM) and allow it to equilibrate.

-

Puff glycine again to record the potentiated current.

-

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol can be adapted to characterize the binding of CGP 78608 and other ligands to the glycine binding site of NMDA receptors in brain tissue homogenates.

4.3.1. Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer.

4.3.2. Binding Assay:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]glycine or a suitable antagonist radioligand like [3H]DCKA.[6]

-

Competition Binding Protocol:

-

In a 96-well plate, add membrane preparation, a fixed concentration of the radioligand (e.g., 10 nM [3H]glycine), and varying concentrations of the unlabeled competitor (e.g., CGP 78608).

-

Incubate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a saturating concentration of a known glycine site ligand (e.g., 1 mM glycine).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of the competitor and subsequently the Ki using the Cheng-Prusoff equation.

-

Visualizing the Mechanisms and Workflows

Signaling Pathway of GluN1/GluN3A Receptor Activation and Modulation by CGP 78608

Caption: Mechanism of GluN1/GluN3A receptor modulation by CGP 78608.

Experimental Workflow for Electrophysiological Recording in HEK293 Cells

Caption: Workflow for studying CGP 78608 effects in HEK293 cells.

Logical Relationship of CGP 78608's Dual Action

Caption: Dual, receptor-dependent actions of CGP 78608.

Downstream Signaling of GluN1/GluN3A Receptors

The sustained activation of GluN1/GluN3A receptors, as facilitated by CGP 78608, leads to a tonic influx of cations. While these receptors have a lower calcium permeability compared to conventional NMDA receptors, their prolonged opening can still significantly impact cellular signaling.[7] The consequences of this tonic activation are an active area of research, but potential downstream effects include:

-

Alterations in Neuronal Excitability: The sustained inward current can lead to membrane depolarization, bringing the neuron closer to its firing threshold and thus increasing its overall excitability.

-

Modulation of Intracellular Signaling Cascades: Even a modest but prolonged influx of calcium and other cations can influence calcium-dependent signaling pathways. One identified interaction is with Protein Phosphatase 2A (PP2A), which is activated by its interaction with the GluN3A subunit.[7]

-

Regulation of Synaptic Plasticity: By altering the overall excitability and intracellular environment of the neuron, tonic GluN1/GluN3A receptor activity may play a role in modulating forms of synaptic plasticity such as long-term potentiation (LTP) and long-term depression (LTD).

Conclusion and Future Directions

This compound has proven to be an invaluable tool for the functional characterization of GluN1/GluN3A receptors. Its ability to convert these enigmatic channels from a state of transient activity to one of sustained current has opened new avenues for investigating their physiological and pathological roles. Future research utilizing CGP 78608 will likely focus on further elucidating the specific downstream signaling pathways modulated by tonic GluN1/GluN3A activation, their contribution to synaptic and circuit function in different brain regions and developmental stages, and their potential as therapeutic targets in neurological and psychiatric disorders. The continued application of the methodologies outlined in this guide will be instrumental in advancing our understanding of this unique class of neurotransmitter receptors.

References

- 1. Unmasking GluN1/GluN3A excitatory glycine NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure and function of GluN1-3A NMDA receptor excitatory glycine receptor channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Identification of a Subtype-Selective Allosteric Inhibitor of GluN1/GluN3 NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GluN3A: An NMDA Receptor Subunit with Exquisite Properties and Functions - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Neuromodulatory Profile of CGP 78608 Hydrochloride: A Technical Guide to its Potential Neurotoxicity and Neuroprotective Actions

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 78608 hydrochloride is a potent and highly selective ligand for the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function. While the neurotoxic potential of some NMDA receptor modulators is a significant concern, current research on this compound points towards a more complex and potentially neuroprotective role. This technical guide provides an in-depth analysis of the known mechanisms of action of CGP 78608, explores its theoretical potential for neurotoxicity, and details its more likely neuroprotective effects. Detailed hypothetical experimental protocols for investigating these properties and key quantitative data are presented to facilitate further research in this area.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a pivotal role in excitatory neurotransmission, synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a key process in the pathophysiology of numerous neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, the development of NMDA receptor modulators has been a major focus of neuroscience research.

This compound has emerged as a compound of significant interest due to its unique interaction with the NMDA receptor. It is a highly potent antagonist at the glycine co-agonist binding site of conventional NMDA receptors, which are typically composed of GluN1 and GluN2 subunits.[1] Paradoxically, it also acts as a powerful potentiator of the less abundant NMDA receptors containing the GluN1 and GluN3A subunits.[1][2] This dual activity suggests a complex pharmacological profile that warrants a thorough investigation into its potential effects on neuronal health. This guide synthesizes the current understanding of CGP 78608's mechanism of action and provides a framework for exploring its potential neurotoxicity and, more prominently, its neuroprotective capabilities.

Mechanism of Action of this compound

The multifaceted interaction of CGP 78608 with NMDA receptor subtypes is central to understanding its potential physiological effects.

-

Antagonism of GluN1/GluN2 Receptors: CGP 78608 is a potent competitive antagonist at the glycine-binding site on the GluN1 subunit of conventional NMDA receptors.[1] The binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for channel opening. By blocking the glycine site, CGP 78608 prevents the influx of Ca²⁺ and Na⁺, thereby inhibiting neuronal excitation. This action is the basis for the anticonvulsant activity of CGP 78608 and suggests a potential neuroprotective role against excitotoxicity.[1]

-

Potentiation of GluN1/GluN3A Receptors: In contrast to its effect on GluN1/GluN2 receptors, CGP 78608 acts as a potent positive allosteric modulator of GluN1/GluN3A receptors.[1][2][3] These atypical NMDA receptors are activated by glycine alone and are less permeable to Ca²⁺ than their GluN1/GluN2 counterparts.[3][4] The GluN3A subunit itself is considered to be neuroprotective, and its incorporation into NMDA receptors reduces their excitotoxic potential.[5][6] CGP 78608 dramatically enhances the currents mediated by these receptors, converting small and rapidly desensitizing responses into large, sustained currents.[2]

Signaling Pathways

The differential modulation of NMDA receptor subtypes by CGP 78608 suggests it could influence multiple downstream signaling cascades.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound based on available literature.

| Parameter | Value | Receptor Subtype | Effect | Reference |

| IC₅₀ | 6 nM | NMDA Receptor (Glycine Site) | Antagonism | [1] |

| EC₅₀ | 26.3 nM | GluN1/GluN3A | Potentiation of Glycine Currents | [1] |

Investigating Neurotoxicity: A Hypothetical Framework

While direct evidence for neurotoxicity induced by CGP 78608 is currently lacking, a comprehensive investigation would involve assessing its effects on neuronal viability and function across a range of concentrations. The neurotoxic potential of other NMDA receptor antagonists often manifests as neuronal vacuolization, particularly in the retrosplenial cortex. However, this effect is typically associated with channel blockers and glutamate site antagonists rather than glycine site modulators.

Experimental Protocols

The following are detailed, hypothetical protocols for assessing the potential neurotoxicity of this compound in vitro.

Protocol 1: Assessment of Neuronal Viability using Primary Cortical Neurons

-

Cell Culture:

-

Isolate primary cortical neurons from embryonic day 18 (E18) rat or mouse pups.

-

Plate dissociated neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.

-

Culture neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in sterile water or DMSO.

-

On DIV 7-10, treat neurons with a range of CGP 78608 concentrations (e.g., 10 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control and a positive control for neurotoxicity (e.g., 100 µM NMDA + 10 µM glycine).

-

-

Neurotoxicity Assays:

-

Cell Viability (MTT Assay):

-

Following treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

-

Cytotoxicity (LDH Assay):

-

Collect the culture supernatant to measure the release of lactate dehydrogenase (LDH) using a commercially available kit.

-

-

Apoptosis (Caspase-3/7 Assay):

-

Use a fluorescent substrate for activated caspase-3 and -7 to quantify apoptosis.

-

-

Protocol 2: High-Content Imaging of Neuronal Morphology and Apoptosis

-

Cell Culture and Treatment:

-

Follow the same cell culture and treatment procedures as in Protocol 1, using imaging-compatible 96-well plates.

-

-

Immunofluorescence Staining:

-

After treatment, fix the cells with 4% paraformaldehyde.

-

Permeabilize with 0.25% Triton X-100.

-

Block with 5% bovine serum albumin.

-

Incubate with primary antibodies against β-III tubulin (neuronal marker) and cleaved caspase-3 (apoptosis marker).

-

Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify neuronal survival, neurite outgrowth (total length and branching), and the percentage of apoptotic neurons.

-

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Unmasking GluN1/GluN3A excitatory glycine NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric modulation of GluN1/GluN3 NMDA receptors by GluN1-selective competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. The GluN3A subunit exerts a neuroprotective effect in brain ischemia and the hypoxia process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A neuroprotective role of the NMDA receptor subunit GluN3A (NR3A) in ischemic stroke of the adult mouse - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of CGP 78608 Hydrochloride in Synaptic Plasticity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CGP 78608 hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine-binding site of the GluN1 subunit. This competitive antagonism has significant implications for modulating synaptic plasticity, a fundamental process for learning and memory. However, emerging research has unveiled a paradoxical function of CGP 78608 as a powerful potentiator of unconventional GluN1/GluN3A excitatory glycine receptors. This dual activity positions CGP 78608 as a unique molecular tool for dissecting the complex mechanisms of synaptic function and as a potential therapeutic agent for neurological disorders characterized by dysfunctional glutamatergic neurotransmission. This guide provides a comprehensive overview of the effects of CGP 78608 on synaptic plasticity, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action

This compound primarily exerts its effects through two distinct mechanisms depending on the NMDA receptor subtype composition.

-

Antagonism of Conventional NMDA Receptors (GluN1/GluN2): At conventional NMDA receptors, which are crucial for most forms of synaptic plasticity, CGP 78608 acts as a competitive antagonist at the glycine co-agonist binding site on the GluN1 subunit.[1][2] By preventing the binding of glycine or D-serine, CGP 78608 inhibits the opening of the NMDA receptor ion channel, thereby blocking Ca²⁺ influx, a critical downstream signaling event for the induction of both long-term potentiation (LTP) and long-term depression (LTD).[3][4][5]

-

Potentiation of Atypical NMDA Receptors (GluN1/GluN3A): In contrast to its inhibitory role at conventional NMDA receptors, CGP 78608 acts as a potent potentiator of GluN1/GluN3A receptors.[6][7] These atypical receptors are activated by glycine alone and exhibit rapid desensitization.[6] CGP 78608, by binding to the GluN1 subunit, prevents glycine-induced desensitization, transforming the typically small and transient currents into large and sustained responses.[6][7] This potentiation is achieved by stabilizing the active state of the receptor.[6]

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data regarding the pharmacological activity of CGP 78608.

| Parameter | Receptor/Channel | Value | Reference |

| IC₅₀ | Glycine-binding site of NMDA receptor | 6 nM | [1] |

| EC₅₀ | Potentiation of GluN1/GluN3A-mediated glycine currents | 26.3 nM | [1][7] |

Table 1: Potency of this compound

| Parameter | Receptor | Fold Potentiation (Peak Current) | Fold Potentiation (Steady-State Current) | Reference |

| Glycine-induced currents | GluN1/GluN3A | 128 ± 24 | 335 ± 266 | [6] |

Table 2: Potentiation of GluN1/GluN3A Receptor Currents by CGP 78608 (500 nM)

Impact on Synaptic Plasticity

The dual nature of CGP 78608's interaction with NMDA receptor subtypes leads to complex effects on synaptic plasticity.

Inhibition of NMDAR-Dependent Long-Term Potentiation (LTP)

Given that the induction of LTP at most excitatory synapses, particularly in the hippocampus, is critically dependent on Ca²⁺ influx through conventional GluN1/GluN2-containing NMDA receptors, the antagonistic action of CGP 78608 at these sites leads to an inhibition of LTP.[4][5] By blocking the glycine co-agonist site, CGP 78608 prevents the synaptic activation of these receptors, thereby inhibiting the downstream signaling cascades required for LTP induction.

Modulation of Synaptic Transmission via GluN3A-Containing Receptors

The persistence of GluN3A-containing NMDA receptors in certain brain regions, such as the adult ventral hippocampus, has been shown to limit the magnitude of NMDAR-dependent LTP.[8][9] These atypical receptors, when incorporated into triheteromeric (GluN1/GluN2/GluN3A) or diheteromeric (GluN1/GluN3A) assemblies, reduce the calcium permeability and magnesium sensitivity of the NMDA receptor complex.[8][9]

By potentiating GluN1/GluN3A receptors, CGP 78608 can significantly alter neuronal excitability and synaptic transmission in regions where these receptors are expressed.[6][8] While direct studies on the effect of CGP 78608-mediated potentiation of GluN1/GluN3A receptors on LTP and LTD are still emerging, it is hypothesized that this potentiation could indirectly modulate synaptic plasticity by altering baseline neuronal excitability and calcium homeostasis.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Conventional NMDA Receptor Antagonism

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. grokipedia.com [grokipedia.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]

- 5. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unmasking GluN1/GluN3A excitatory glycine NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to CGP 78608 Hydrochloride: Discovery, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 78608 hydrochloride is a synthetic phosphonic acid derivative that has emerged as a critical pharmacological tool for dissecting the complex signaling of the N-methyl-D-aspartate (NMDA) receptor family. Initially identified as a highly potent and selective competitive antagonist of the glycine co-agonist site on conventional GluN1/GluN2 NMDA receptors, subsequent research has unveiled a surprising and potent potentiating effect on the less-understood GluN1/GluN3A subtype. This dual activity makes CGP 78608 a unique modulator of glutamatergic neurotransmission, with significant implications for both basic research and the development of novel therapeutics for neurological disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental findings related to this compound.

Discovery

CGP 78608, with the chemical name [(1S)-1-[[(7-Bromo-1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]amino]ethyl]phosphonic acid hydrochloride, was developed by Ciba-Geigy (later Novartis). While the specific initial discovery and synthesis data are proprietary and not detailed in publicly available literature, it emerged from research programs focused on developing potent antagonists for the NMDA receptor's glycine binding site.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the scientific literature or patents. The synthesis of related quinoxaline-phosphonic acid derivatives generally involves multi-step processes. These typically include the formation of the quinoxaline ring system, followed by the introduction of the phosphonate-containing side chain. The stereospecific synthesis of the (S)-enantiomer, as present in CGP 78608, would likely involve chiral starting materials or asymmetric synthesis techniques.

Biological Activity and Mechanism of Action

This compound exhibits a complex and fascinating dual pharmacology, acting as both a potent antagonist and a powerful potentiator of different NMDA receptor subtypes.

Antagonism of GluN1/GluN2 NMDA Receptors

CGP 78608 is a highly potent and selective competitive antagonist at the glycine-binding site on the GluN1 subunit of conventional NMDA receptors, which are typically composed of GluN1 and GluN2 subunits.[1] By binding to this site, it prevents the co-agonist glycine (or D-serine) from binding, which is a prerequisite for channel activation by the neurotransmitter glutamate. This inhibitory action blocks the influx of Ca²⁺ through the NMDA receptor channel, thereby modulating synaptic plasticity and excitotoxicity.

Potentiation of GluN1/GluN3A NMDA Receptors

In a remarkable display of subtype selectivity, CGP 78608 acts as a powerful positive allosteric modulator (potentiator) of unconventional NMDA receptors composed of GluN1 and GluN3A subunits.[1][2] These receptors are activated by glycine alone and are not sensitive to glutamate. Glycine binding to the GluN3A subunit activates the channel, while glycine binding to the GluN1 subunit induces rapid desensitization. CGP 78608, by binding to the GluN1 subunit, prevents this desensitization, leading to a dramatic and sustained potentiation of glycine-evoked currents.[2]

Quantitative Data

The following tables summarize the key quantitative data for the biological activity of this compound.

| Parameter | Receptor Subtype | Value | Reference |

| IC₅₀ (Antagonism) | Glycine site of NMDA receptor | 6 nM | [1] |

| EC₅₀ (Potentiation) | GluN1/GluN3A-mediated glycine currents | 26.3 nM | [1][3] |

Table 1: Potency of this compound at NMDA Receptor Subtypes

Experimental Protocols

NMDA Receptor Glycine Site Competitive Binding Assay (General Protocol)

This protocol is a generalized procedure for a competitive binding assay to determine the affinity of a compound for the glycine binding site of the NMDA receptor.

Materials:

-

Rat brain cortical membranes (source of NMDA receptors)

-

[³H]-glycine or other suitable radioligand for the glycine site

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

-

Wash buffer (e.g., cold assay buffer)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in assay buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Setup: In test tubes, combine the rat cortical membranes, a fixed concentration of the radioligand (e.g., [³H]-glycine), and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Incubation: Incubate the mixture at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis of the competition curve.

Whole-Cell Patch-Clamp Electrophysiology for Measuring GluN1/GluN3A Currents

This protocol describes the general procedure for recording glycine-evoked currents from cells expressing GluN1/GluN3A receptors to assess the potentiating effect of CGP 78608.

Materials:

-

HEK293 cells or other suitable cell line transfected with GluN1 and GluN3A subunits

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass pipettes

-

Extracellular solution (in mM): e.g., 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, pH 7.3 with NaOH

-

Intracellular solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.3 with CsOH

-

Glycine solution

-

This compound solution

Procedure:

-

Cell Culture: Culture HEK293 cells expressing GluN1 and GluN3A subunits on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply a saturating concentration of glycine to the cell using a rapid perfusion system to evoke a baseline current.

-

Co-apply glycine with varying concentrations of this compound to measure the potentiation of the glycine-evoked current.

-

-

Data Acquisition and Analysis:

-

Record the currents using appropriate data acquisition software.

-

Measure the peak amplitude of the glycine-evoked currents in the absence and presence of CGP 78608.

-

Construct a dose-response curve for the potentiating effect of CGP 78608 and calculate the EC₅₀ value.

-

Visualizations

Signaling Pathways

Caption: Dual mechanism of action of this compound.

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for NMDA receptor competitive binding assay.

Experimental Workflow: Patch-Clamp Electrophysiology

Caption: Workflow for patch-clamp electrophysiology experiment.

Conclusion

This compound is a remarkable pharmacological agent with a dual personality that has significantly advanced our understanding of NMDA receptor function. Its potent antagonism of conventional NMDA receptors and powerful potentiation of unconventional GluN1/GluN3A receptors provide researchers with a unique tool to investigate the distinct physiological and pathological roles of these receptor subtypes. While the lack of a publicly available detailed synthesis protocol presents a challenge, the profound and selective biological activities of CGP 78608 ensure its continued importance in the field of neuroscience and drug discovery. Future research leveraging this compound will undoubtedly continue to unravel the complexities of glutamatergic signaling and may pave the way for novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

Preliminary Studies on the In Vivo Effects of CGP 78608 Hydrochloride: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

CGP 78608 hydrochloride is a potent and selective ligand for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. This technical guide provides an in-depth overview of the preliminary in vivo effects of this compound, focusing on its dual mechanism of action, neuroprotective properties in the context of ammonia-induced neurotoxicity, and its potential as an anticonvulsant. The information presented herein is a synthesis of available preclinical data, intended to inform further research and development.

Core Mechanism of Action

This compound exhibits a complex and dualistic interaction with NMDA receptors. Primarily, it acts as a highly potent and selective competitive antagonist at the glycine-binding site of the GluN1 subunit of the NMDA receptor, with an IC50 of 6 nM. This antagonistic action at GluN1/GluN2 receptors is the basis for its neuroprotective and anticonvulsant properties, as it mitigates the excessive glutamatergic activity associated with excitotoxicity.

Intriguingly, this compound also functions as a powerful potentiator of GluN1/GluN3A-containing NMDA receptors. It "awakens" or "unmasks" these unconventional glycine receptors, transforming their typically small and rapidly desensitizing currents into large and stable responses. The estimated EC50 for this potentiation is in the low nanomolar range (26.3 nM). This unique characteristic opens new avenues for investigating the physiological roles of GluN3A-containing receptors.

Dual mechanism of action of this compound.

In Vivo Effects

Neuroprotection in Ammonia-Induced Neurotoxicity

Ammonia neurotoxicity is a critical factor in the pathogenesis of hepatic encephalopathy, and it is known to be mediated by the overactivation of NMDA receptors. Preliminary in vivo studies have demonstrated the neuroprotective effects of this compound in a model of ammonia-induced neurotoxicity.

| In Vivo Model | Compound Concentration | Route of Administration | Key Finding | Reference |

| Ammonia-induced neurotoxicity in rat striatum (via microdialysis) | 20 nM | Intrastriatal co-administration | Significantly reduced ammonia-dependent cGMP synthesis. | [1] |

| Ammonia-induced neurotoxicity in rat striatum (via microdialysis) | 100 nM | Intrastriatal co-administration | Abolished ammonia-dependent cGMP synthesis. | [1] |

This protocol is based on the methodology described by Hilgier et al. (2004)[1].

-

Animal Model: Adult male Wistar rats.

-

Surgical Procedure:

-

Animals are anesthetized with an appropriate anesthetic agent.

-

A microdialysis guide cannula is stereotaxically implanted into the striatum.

-

Animals are allowed to recover for a specified period (e.g., 24-48 hours).

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).

-

After a stabilization period, baseline dialysate samples are collected to measure basal cGMP levels.

-

-

Drug Administration:

-

Ammonium chloride (e.g., 5 mM) is dissolved in the aCSF and perfused through the microdialysis probe to induce neurotoxicity.

-

In the experimental groups, this compound is co-administered with ammonium chloride at final concentrations of 20 nM or 100 nM in the perfusate.

-

-

Sample Collection and Analysis:

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

The concentration of cyclic guanosine monophosphate (cGMP) in the dialysate is determined using a suitable assay, such as an enzyme immunoassay.

-

-

Outcome Measure: The primary outcome is the change in extracellular cGMP levels in response to ammonia administration, and the extent to which this change is attenuated by this compound.

Experimental workflow for in vivo microdialysis.

Anticonvulsant Potential

-

Maximal Electroshock (MES) Seizure Model:

-

Animal Model: Typically adult male mice or rats.

-

Procedure: A brief electrical stimulus is delivered via corneal or ear-clip electrodes, inducing a tonic-clonic seizure. The abolition of the hind-limb tonic extensor component is considered the endpoint for anticonvulsant activity.

-

Dosing: The test compound is administered intraperitoneally or orally at various doses prior to the electrical stimulus.

-

Outcome Measure: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic-extensor seizure, is calculated.

-

-

6 Hz Seizure Model:

-

Animal Model: Adult male mice.

-

Procedure: A prolonged, low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes to induce a psychomotor seizure. The endpoint is the abolition of all seizure activity (stunned posture, forelimb clonus, twitching).

-

Dosing: The compound is administered at a range of doses prior to the stimulus.

-

Outcome Measure: The ED50 is determined as the dose that prevents seizures in 50% of the animals.

-

-

Pentylenetetrazole (PTZ) Seizure Model:

-

Animal Model: Adult male mice or rats.

-

Procedure: A subcutaneous or intraperitoneal injection of the chemoconvulsant pentylenetetrazole is administered, which induces clonic seizures. The absence of a clonic seizure for a defined period (e.g., 5 seconds) within a 30-minute observation window is the endpoint.

-

Dosing: The test compound is administered prior to the PTZ injection.

-

Outcome Measure: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.

-

Neuroprotection in Cerebral Ischemia

The excitotoxic cascade initiated by excessive NMDA receptor activation is a major contributor to neuronal damage in cerebral ischemia (stroke). NMDA receptor antagonists are therefore a key area of research for neuroprotective therapies. While specific in vivo data for this compound in stroke models is limited, the following protocol for the middle cerebral artery occlusion (MCAO) model is standard for evaluating such compounds.

-

Animal Model: Adult male mice or rats.

-

Surgical Procedure:

-

Animals are anesthetized.

-

The common carotid artery, external carotid artery, and internal carotid artery are exposed.

-

A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal cerebral ischemia.

-

The filament can be left in place for permanent occlusion or withdrawn after a specific period (e.g., 60-90 minutes) to model transient ischemia with reperfusion.

-

-

Drug Administration: this compound would be administered (e.g., intravenously or intraperitoneally) at various doses either before, during, or after the ischemic insult.

-

Outcome Measures:

-

Infarct Volume: After a survival period (e.g., 24-72 hours), the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize the infarct. The volume of the infarcted tissue is then quantified.

-

Neurological Deficit Score: Animals are assessed for neurological deficits (e.g., motor function, coordination) using a standardized scoring system.

-

Conclusion

This compound is a promising pharmacological tool with a unique dual action on NMDA receptors. The available in vivo data robustly supports its neuroprotective effect in the context of ammonia-induced neurotoxicity by inhibiting the NMDA/NO/cGMP pathway. Based on its potent antagonism of GluN1/GluN2 receptors, it is strongly hypothesized to possess significant anticonvulsant and neuroprotective activity in models of epilepsy and cerebral ischemia, respectively. However, further in vivo studies are required to quantify these effects and establish a comprehensive preclinical profile. The detailed protocols provided in this guide serve as a foundation for designing such future investigations.

References

Chemical structure and properties of CGP 78608 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 78608 hydrochloride is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site on the GluN1 subunit. This quinoxaline-2,3-dione derivative has garnered significant interest in neuroscience research due to its unique dual activity. While it competitively inhibits NMDA receptors containing GluN2 subunits, it paradoxically acts as a powerful potentiator of the lesser-studied excitatory glycine receptors composed of GluN1 and GluN3A subunits. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, including its mechanism of action, experimental protocols, and key quantitative data.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of [(1S)-1-[[(7-Bromo-1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]amino]ethyl]phosphonic acid. Its chemical structure is characterized by a quinoxaline-2,3-dione core, a bromine substituent, and a phosphonic acid group, which are crucial for its high-affinity binding to the NMDA receptor.